6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
The compound “6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, a triazolo[4,3-b]pyridazine ring, and an azetidine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the retrieved sources .Scientific Research Applications
Synthesis and Structural Analysis
Research has indicated the relevance of heterocyclic compounds like pyridazine analogs in medicinal chemistry due to their significant pharmaceutical importance. Specifically, compounds such as 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine have been synthesized and analyzed for their structural and molecular properties. Spectroscopic techniques (IR, NMR, LC-MS) and X-ray diffraction (XRD) have been employed to elucidate the compound's structure, and Density Functional Theory (DFT) calculations have been carried out to establish the harmony between theoretical and experimental values. The research also delves into the analysis of intermolecular hydrogen bonds and the construction of energy frameworks to understand the molecular packing and interaction energies (Sallam et al., 2021).
Pharmacological Applications
Compounds related to the chemical structure of interest have been studied for their pharmacological potentials. For instance, ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides have been synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, showcasing notable anti-asthmatic activity. This research suggests potential applications of these compounds in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).
Cytotoxic and Antitumor Properties
The potential of triazolo[4,3-b]pyridazinones in in vitro cytotoxic antitumor applications has also been explored. These compounds were synthesized via 1,3-dipolar cycloaddition and evaluated for their cytotoxic properties. The study provides insights into the peri- and regioselectivity of the reaction and the potential antitumor applications of these synthesized compounds (Rakib et al., 2006).
Future Directions
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O/c18-17(19,20)16-22-21-13-4-5-14(24-27(13)16)25-7-10(8-25)9-26-15(28)6-3-12(23-26)11-1-2-11/h3-6,10-11H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZBMAWSCZIJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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